5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-11-5-6-17(19-9-11)21-18-20-16(10-22-18)15-8-13(3)12(2)7-14(15)4/h5-10H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAMXQZQFMLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via the classical Hantzsch reaction, which involves cyclocondensation of α-haloketones with thiourea derivatives.
Procedure :
- Synthesis of α-Bromo-4-(2,4,5-Trimethylphenyl)Acetophenone :
- Cyclocondensation with Thiourea :
Characterization Data :
- Molecular Formula : C₁₂H₁₄N₂S
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, thiazole-H), 6.95 (s, 1H, aryl-H), 2.45 (s, 3H, CH₃), 2.30 (s, 6H, 2×CH₃).
Synthesis of 5-Methylpyridin-2-Amine
Directed Ortho-Metalation (DoM) Strategy
The pyridine fragment is synthesized via regioselective functionalization of 2-aminopyridine.
Procedure :
- Protection of Pyridin-2-Amine :
- Methylation at the 5-Position :
Characterization Data :
- Molecular Formula : C₆H₈N₂
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.10 (d, J = 8.4 Hz, 1H, pyridine-H), 6.55 (d, J = 8.4 Hz, 1H, pyridine-H), 2.35 (s, 3H, CH₃).
Coupling Strategies for N-Arylation
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is employed to unite the thiazol-2-amine and 5-methylpyridin-2-amine fragments.
Procedure :
- Reaction Setup :
- Workup and Purification :
Optimization Insights :
- Catalyst Screening : Pd(OAc)₂/Xantphos outperforms Pd₂(dba)₃/BINAP in terms of yield and regioselectivity.
- Solvent Effects : Toluene provides superior conversion compared to DMF or dioxane.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
A two-step sequence involving halogenation and displacement:
Halogenation of Thiazol-2-Amine :
Displacement with 5-Methylpyridin-2-Amine :
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Catalyst/Conditions | Purity |
|---|---|---|---|---|
| Buchwald-Hartwig | 72% | 24 h | Pd(OAc)₂/Xantphos, Cs₂CO₃ | ≥95% |
| SNAr | 65% | 18 h | KOtBu, DMSO | ≥90% |
Key Observations :
- The Buchwald-Hartwig method offers higher yields and milder conditions but requires expensive palladium catalysts.
- SNAr is cost-effective but suffers from lower regioselectivity and harsher reaction temperatures.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazolo[5,4-b]pyridines: These compounds have a fused thiazole-pyridine ring system and are known for their kinase inhibitory activity.
Thiazole derivatives: Various thiazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Uniqueness
5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to selective binding to molecular targets and specific biological activities, making it a valuable compound for research and development .
Biological Activity
5-Methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound characterized by its unique thiazole and pyridine structures. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 232.34 g/mol. The compound features a methyl group and a trimethylphenyl group attached to a thiazole ring, which influences its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study employing the agar well diffusion method showed that this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in prostate cancer cells through the activation of caspase pathways . The compound's ability to modulate signaling pathways related to cell proliferation and survival suggests its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Methyl-5-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine | Antimicrobial | Cell membrane disruption |
| 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-imidazole-2-amine | Anticancer | Apoptosis induction |
| 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-oxazole-2-amine | Anti-inflammatory | COX inhibition |
This table illustrates that while similar compounds exhibit overlapping activities, the specific substitution pattern in this compound may enhance its efficacy against certain biological targets.
Case Studies
Several case studies highlight the practical applications of this compound:
- Antibacterial Screening : A study conducted on various bacterial strains revealed that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
- Cancer Cell Line Studies : Research involving breast and prostate cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis .
Q & A
Q. Table 1: Key Structural Data
| Parameter | Value (Experimental) | Computational (DFT) |
|---|---|---|
| Thiazole ring planarity | 0.033 Å (r.m.s.) | 0.029 Å (r.m.s.) |
| Pyridine-thiazole dihedral | 4.4° | 5.1° |
| Intramolecular H-bond | N–H⋯N (2.12 Å) | N–H⋯N (2.09 Å) |
| Data derived from X-ray and computational studies |
What methodologies are used to assess the biological activity of this compound?
Basic
Biological evaluation includes:
- In vitro assays : Anti-microbial (e.g., MIC against Leishmania spp.) and enzyme inhibition studies (e.g., kinase assays).
- Cell viability tests : MTT assays to determine IC₅₀ values in cancer cell lines.
- Molecular docking : Predict binding affinities to target proteins (e.g., Leishmania trypanothione reductase) .
How can researchers optimize the reaction yield during synthesis?
Advanced
Yield optimization strategies:
- Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) improves purity.
Contradictory yields reported in similar syntheses (30–75%) highlight the need for iterative condition adjustments .
What strategies resolve contradictions between computational predictions and experimental data?
Advanced
Address discrepancies via:
- Multi-technique validation : Cross-check NMR chemical shifts with DFT-calculated values (δ ± 0.3 ppm acceptable).
- Crystallographic refinement : Use Hirshfeld surface analysis to validate hydrogen bonding vs. computational models.
- Dynamic effects : Account for solvent interactions (e.g., COSMO-RS model) in simulations.
For example, deviations in dipole moments (calc. 5.2 D vs. exp. 4.8 D) may arise from crystal packing forces .
What experimental designs are appropriate for studying structure-activity relationships (SAR)?
Advanced
SAR strategies include:
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OMe) at the phenyl or pyridine rings.
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole or triazole to assess activity retention.
- Dose-response assays : Test derivatives across a concentration range (1 nM–100 µM) to quantify potency shifts.
- Cohort studies : Compare anti-leishmanial activity of analogs with varying substituents (e.g., IC₅₀ differences >10-fold indicate critical moieties) .
How can researchers analyze conflicting bioactivity data from different assay conditions?
Advanced
Resolve contradictions by:
- Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Positive/Negative controls : Include reference compounds (e.g., amphotericin B for anti-leishmanial assays).
- Statistical analysis : Apply ANOVA to determine if variability is significant (p < 0.05).
For instance, conflicting IC₅₀ values (e.g., 2 µM vs. 8 µM) may arise from differences in parasite strains or incubation times .
Notes
- Citations align with academic papers and crystallographic studies .
- Methodological answers emphasize reproducibility and technical rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
